molecular formula C9H13IN2O2 B1400183 tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate CAS No. 1269449-59-3

tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B1400183
CAS No.: 1269449-59-3
M. Wt: 308.12 g/mol
InChI Key: HSNIJDNISGAHCU-UHFFFAOYSA-N
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Description

tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate: is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl ester group, an iodine atom, and a methyl group attached to the pyrazole ring. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3-methyl-1H-pyrazole-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Coupling Reactions: Biaryl or other coupled products.

    Reduction Reactions: Hydrogenated pyrazole derivatives.

Scientific Research Applications

tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research, with potential implications for drug development and therapeutic applications.

Comparison with Similar Compounds

  • tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate
  • tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
  • tert-Butyl 4-chloro-3-methyl-1H-pyrazole-1-carboxylate

Comparison: tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and the types of reactions it can undergo. Compared to its bromo and chloro analogs, the iodo compound may exhibit different reactivity patterns and can be more suitable for certain types of coupling reactions due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

Biological Activity

tert-Butyl 4-iodo-3-methyl-1H-pyrazole-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H13_{13}IN2_2O2_2, with a molecular weight of approximately 294.09 g/mol. The structure includes a tert-butyl group , an iodine atom , and a pyrazole ring , which is a common pharmacophore in many bioactive compounds. The presence of the carboxylate group enhances its reactivity, making it suitable for various synthetic applications .

Inhibition of Cytochrome P450 Enzymes

Research has demonstrated that this compound acts as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs.

EnzymeInhibition TypeRelevance in Drug Metabolism
CYP1A2CompetitiveInfluences the metabolism of various therapeutic agents
CYP2C19CompetitiveAffects the metabolism of drugs such as clopidogrel

Antitumor Activity

Preliminary studies indicate that derivatives of pyrazole compounds, including this compound, exhibit antiproliferative activity against several cancer cell lines. For instance, compounds related to this structure have shown growth inhibition in human colon carcinoma cells (HCT116) with significant GI50_{50} values, suggesting potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : By binding to the active sites of cytochrome P450 enzymes, it prevents the metabolism of other drugs.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase .

Case Study 1: Antiproliferative Effects

In a study examining various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on HCT116 cells. The compound demonstrated a GI50_{50} value indicative of moderate potency against these cells, supporting its potential role in cancer therapy .

Case Study 2: Drug Interaction Potential

A pharmacokinetic study highlighted the implications of using this compound alongside other medications metabolized by CYP enzymes. The inhibition profile suggests that careful monitoring is necessary when co-administering drugs that utilize these metabolic pathways.

Applications in Drug Discovery

Given its biological activity, this compound is being explored for:

  • Lead Compound Development : As a starting point for synthesizing more complex molecules with enhanced biological properties.
  • Chemical Probes : To investigate metabolic pathways and drug interactions in biological systems.

Properties

IUPAC Name

tert-butyl 4-iodo-3-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNIJDNISGAHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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